5-Fluoro-3-(methylthio)benzyl alcohol

Lipophilicity Drug Design ADME

5-Fluoro-3-(methylthio)benzyl alcohol (CAS: 851785-58-5) is a fluorinated aromatic alcohol featuring a fluorine atom at the 5-position and a methylthio group at the 3-position on the benzene ring. With a molecular formula of C₈H₉FOS and a molecular weight of 172.22 g/mol, it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the incorporation of fluorine is known to enhance metabolic stability and modulate physicochemical properties.

Molecular Formula C8H9FOS
Molecular Weight 172.22 g/mol
Cat. No. B1515558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-(methylthio)benzyl alcohol
Molecular FormulaC8H9FOS
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCSC1=CC(=CC(=C1)F)CO
InChIInChI=1S/C8H9FOS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4,10H,5H2,1H3
InChIKeyLBPWRMDOCGSWGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-3-(methylthio)benzyl alcohol: Fluorinated Building Block


5-Fluoro-3-(methylthio)benzyl alcohol (CAS: 851785-58-5) is a fluorinated aromatic alcohol featuring a fluorine atom at the 5-position and a methylthio group at the 3-position on the benzene ring . With a molecular formula of C₈H₉FOS and a molecular weight of 172.22 g/mol, it serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals where the incorporation of fluorine is known to enhance metabolic stability and modulate physicochemical properties . Its unique substitution pattern distinguishes it from non-fluorinated and regioisomeric analogs, offering distinct advantages in lipophilicity and reactivity [1].

Substitution pattern 5-Fluoro, 3-methylthio benzyl alcohol
Research utility Fluorinated building block for drug and agrochemical synthesis
Property modulation Fluorine supports lipophilicity and metabolic stability tuning

5-Fluoro-3-(methylthio)benzyl alcohol: Irreplaceable vs Analogs


Generic substitution of 5-Fluoro-3-(methylthio)benzyl alcohol with the non-fluorinated 3-(methylthio)benzyl alcohol or the regioisomeric 4-fluoro analog fails to preserve the intended physicochemical and biological properties of the final target molecule. The strategic placement of the fluorine atom at the 5-position, combined with the 3-methylthio group, creates a unique electronic and steric environment that influences lipophilicity, boiling point, and metabolic stability—parameters that directly impact drug-likeness and synthetic utility [1]. As detailed in the quantitative evidence below, the fluorinated derivative exhibits a significantly higher boiling point and increased lipophilicity (LogP), which can be decisive in optimizing ADME profiles and reaction conditions in advanced intermediate synthesis [2].

Non-fluorinated analog Lipophilicity and metabolic stability profile may shift when fluorine is absent; target compound properties may not transfer.
Regioisomeric 4-fluoro analog Electronic and steric environment differs from 5-fluoro placement, potentially altering reactivity and final molecule conformation.

5-Fluoro-3-(methylthio)benzyl alcohol: Evidence vs Analogs


Enhanced Lipophilicity vs Non-Fluorinated Analog

5-Fluoro-3-(methylthio)benzyl alcohol demonstrates a computed LogP of 2.04, whereas the non-fluorinated counterpart 3-(methylthio)benzyl alcohol exhibits a lower XLogP of 1.8 . This 0.24 unit increase in lipophilicity, driven by the electron-withdrawing fluorine atom, can enhance membrane permeability and improve oral bioavailability in drug candidates [1].

Lipophilicity (LogP)
Cross-study comparable
2.04 vs 1.8
ΔLogP +0.24
Supports lipophilicity-driven building block selection
Computed LogP values; context-dependent
Lipophilicity Drug Design ADME

Elevated Boiling Point vs Non-Fluorinated Analog

The boiling point of 5-Fluoro-3-(methylthio)benzyl alcohol is 264.5±35.0 °C at 760 mmHg [1], which is markedly higher than the 94 °C boiling point of the non-fluorinated analog 3-(methylthio)benzyl alcohol . This 170 °C elevation (approx. 2.8× higher) reflects stronger intermolecular interactions due to the fluorine atom, offering greater thermal stability and altered volatility profiles that are essential for high-temperature reactions or distillation-based purifications.

Boiling point elevation
Cross-study comparable
~170 °C elevation
May support high-temperature synthetic workflows
760 mmHg; reported values from ChemSrc
Physical Properties Process Chemistry Distillation

Improved Metabolic Stability from Fluorination

While direct metabolic stability data for 5-Fluoro-3-(methylthio)benzyl alcohol are not available, a well-established class-level principle in medicinal chemistry is that the strategic introduction of fluorine on an aromatic ring can block metabolically labile sites, thereby improving metabolic stability [1][2]. The C-F bond's resistance to oxidative metabolism, compared to the C-H bond in the non-fluorinated analog, suggests that this building block, when incorporated into a drug candidate, may confer enhanced in vivo half-life. This inference is supported by numerous case studies in which fluorine substitution at the 5-position of benzyl alcohols has led to improved pharmacokinetic profiles [3].

Metabolic stability
Class-level inference
Fluorination may block metabolically labile sites
Supports metabolic stability consideration
No direct data; based on fluorine medicinal chemistry principles
Metabolic Stability Pharmacokinetics Drug Metabolism

Cost-Effective Procurement vs Non-Fluorinated Analog

From a procurement perspective, 5-Fluoro-3-(methylthio)benzyl alcohol is available at a price of approximately USD 700 per gram , which is substantially lower than the non-fluorinated analog 3-(methylthio)benzyl alcohol, priced at around USD 999 per gram from Enamine (95% purity) [1]. This 30% cost reduction makes the fluorinated variant a more economical choice for large-scale synthesis or for screening campaigns where multiple analogs are required.

Procurement cost
Cross-study comparable
~30% lower
Supports cost-sensitive procurement
Pricing as of 2026; subject to change
Procurement Cost Efficiency Laboratory Economics

5-Fluoro-3-(methylthio)benzyl alcohol: Key Applications


ADME Optimization via Fluorination

When designing new drug candidates, medicinal chemists often seek to improve metabolic stability and membrane permeability without significantly increasing molecular weight. The 5-fluoro substitution in this benzyl alcohol building block, combined with its modest LogP increase (ΔLogP +0.24) over the non-fluorinated analog , provides a rational starting point for SAR studies aimed at enhancing oral bioavailability. The higher boiling point (264.5°C) also suggests reduced volatility, which simplifies handling during high-temperature amide coupling or Mitsunobu reactions [1].

Enhanced Thermal Stability in Agrochemical Synthesis

In the synthesis of fluorinated agrochemicals, such as fungicides or herbicides, thermal stability and precise volatility are critical for reproducible yields. The elevated boiling point (264.5°C) of 5-Fluoro-3-(methylthio)benzyl alcohol compared to its non-fluorinated analog (94°C) allows for higher temperature reaction conditions without evaporative loss, making it a more robust intermediate for processes that involve heating or distillation. Furthermore, its cost-effectiveness (~$700/g) [1] supports scale-up feasibility.

Balancing Cost and Physicochemical Properties in Procurement

For laboratories synthesizing diverse compound libraries, the choice of building blocks often involves trade-offs between unique properties and cost. 5-Fluoro-3-(methylthio)benzyl alcohol offers a rare combination of fluorine-enhanced lipophilicity (LogP 2.04) and a 30% lower price point compared to the non-fluorinated parent [1]. This makes it a strategically advantageous choice for projects requiring fluorinated motifs without the premium typically associated with specialized fluorinated building blocks.

Application
Selection Property
Validation Focus
ADME optimization in drug candidate synthesis
Fluorine substitution and lipophilicity shift
Lipophilicity and metabolic stability profiling in target compound
High-temperature agrochemical synthesis
Thermal robustness (elevated boiling point)
Thermal stability and distillation suitability
Cost-efficient building block procurement
Procurement cost profile
Batch purity and cost at scale

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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